Cas no 16292-86-7 (Phenol,5-amino-2-nitro-)
Phenol,5-amino-2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,5-amino-2-nitro-
- 5-amino-2-nitrophenol
- 2-hydroxy-4-amino-1-nitrobenzene
- 2-Nitro-5-aminophenol
- 3-hydroxy-4-nitroaniline
- 4-Amino-2-hydroxy-1-nitro-benzol
- 5-amino-2-nitro-phenol
- 16292-86-7
- DTXSID40167489
- QSTYUPADMXCCRV-UHFFFAOYSA-N
- SCHEMBL535242
- CCRIS 2546
- DTXCID5089980
-
- Inchi: 1S/C6H6N2O3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H,7H2
- InChI Key: QSTYUPADMXCCRV-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1[N+](=O)[O-])N
Computed Properties
- Exact Mass: 154.03800
- Monoisotopic Mass: 154.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 92.1Ų
Experimental Properties
- Density: 1.511
- Boiling Point: 350.5°C at 760 mmHg
- Flash Point: 165.8°C
- Refractive Index: 1.688
- PSA: 92.07000
- LogP: 1.98700
Phenol,5-amino-2-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014004233-250mg |
5-Amino-2-nitrophenol |
16292-86-7 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
| Alichem | A014004233-500mg |
5-Amino-2-nitrophenol |
16292-86-7 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
| Alichem | A014004233-1g |
5-Amino-2-nitrophenol |
16292-86-7 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
Phenol,5-amino-2-nitro- Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Phenol,5-amino-2-nitro-
Phenol,5-amino-2-nitro- (CAS No. 16292-86-7): Properties, Applications, and Industry Insights
Phenol,5-amino-2-nitro- (CAS No. 16292-86-7) is a specialized organic compound with significant relevance in industrial and research applications. This aromatic compound, featuring both amino and nitro functional groups, exhibits unique chemical properties that make it valuable in various synthetic processes. Its molecular structure combines the reactivity of phenol derivatives with the electron-withdrawing characteristics of nitro groups, creating a versatile building block for more complex molecules.
The compound's chemical stability and selective reactivity have made it particularly useful in the production of dyes, pigments, and specialty chemicals. Recent trends in sustainable chemistry have increased interest in nitro-substituted phenols like this compound, as researchers explore greener synthesis methods and applications in advanced materials. The growing demand for high-performance intermediates in pharmaceutical and agrochemical industries has further highlighted the importance of understanding this chemical's properties and potential.
From a molecular perspective, 5-amino-2-nitrophenol demonstrates interesting electronic characteristics due to the interplay between its electron-donating amino group and electron-withdrawing nitro group. This push-pull effect creates a polarized electronic structure that influences its solubility properties, chromophoric behavior, and reactivity patterns. These features have led to its use in developing optical materials and sensors, particularly in research focused on molecular recognition systems and smart materials.
The synthesis of Phenol,5-amino-2-nitro- typically involves controlled nitration and amination steps, with modern methods emphasizing atom economy and reduced environmental impact. Industry best practices now focus on optimizing reaction conditions to minimize byproducts while maintaining high yields. Recent advancements in catalytic processes have shown promise for more sustainable production of this and related nitrophenol derivatives.
In analytical applications, CAS 16292-86-7 serves as an important reference standard and intermediate. Its well-characterized properties make it valuable for method development in chromatographic analysis and spectroscopic techniques. The compound's distinct UV-Vis absorption profile has been utilized in developing analytical protocols for similar aromatic compounds, particularly in environmental monitoring and quality control applications.
The safety profile of 5-amino-2-nitrophenol has been extensively studied, with proper handling procedures well-established in industrial settings. While not classified as hazardous under standard conditions, appropriate laboratory precautions should always be followed when working with this chemical. Current research continues to evaluate its biodegradation pathways and environmental fate, contributing to the growing body of knowledge about nitroaromatic compounds in ecosystems.
Market analysis indicates steady demand for Phenol,5-amino-2-nitro-, particularly from the specialty chemicals sector. The compound's role in producing high-value intermediates for various industries ensures its continued relevance. Recent supply chain optimizations have improved availability, while quality standards have become more stringent to meet the needs of advanced applications in materials science and fine chemical synthesis.
Emerging research directions for 16292-86-7 include its potential in organic electronics and energy storage systems. The compound's electronic properties make it interesting for developing novel conductive materials and redox-active components. Additionally, its structural features are being explored in the design of molecular switches and photoactive compounds, aligning with current trends in smart material development.
Quality specifications for commercial 5-amino-2-nitrophenol typically emphasize purity levels, with HPLC analysis commonly used for verification. Suppliers now often provide detailed technical data sheets including comprehensive characterization data to support research and industrial applications. The compound's stability under various storage conditions has been well-documented, facilitating its use in diverse geographic markets.
From a regulatory perspective, Phenol,5-amino-2-nitro- is generally recognized as safe for its intended industrial uses when handled properly. Current good manufacturing practices ensure consistent quality across batches, while environmental regulations guide proper disposal procedures. The chemical industry continues to monitor regulatory developments that might affect the production or application of this and related nitroaromatic compounds.
Future prospects for CAS 16292-86-7 appear promising, with potential expansions into new application areas. The compound's versatility as a synthetic intermediate positions it well for emerging technologies in advanced materials and specialty chemicals. Ongoing research into modified derivatives may further extend its utility, particularly in fields requiring tailored molecular properties for specific functions.
In conclusion, Phenol,5-amino-2-nitro- represents an important chemical building block with diverse applications across multiple industries. Its unique combination of functional groups and well-characterized properties ensure its continued relevance in both established and emerging technologies. As chemical research advances, this compound will likely find new roles in developing innovative materials and processes that address contemporary scientific and industrial challenges.
16292-86-7 (Phenol,5-amino-2-nitro-) Related Products
- 16090-33-8(2-Nitrobenzene-1,4-diol)
- 6665-98-1(3-Nitrobenzene-1,2-diol)
- 607-24-9(2-Nitro-1-naphthol)
- 1568-70-3(4-Methoxy-2-nitrophenol)
- 3163-07-3(4-Nitroresorcinol)
- 119-34-6(4-\u200bAmino-\u200b2-\u200bnitrophenol)
- 601-89-8(Nitroresorcinol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)